1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
Description
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is a substituted aromatic ketone characterized by a phenyl ring with bromo (position 4), fluoro (position 5), and hydroxyl (position 2) substituents, coupled with a 2-methylpropan-1-one group. The hydroxyl group at position 2 enhances hydrogen-bonding capacity, distinguishing it from halogen-only analogs .
Properties
IUPAC Name |
1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-5(2)10(14)6-3-8(12)7(11)4-9(6)13/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDAGUXQAJNHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-5-fluoro-2-hydroxybenzaldehyde.
Condensation Reaction: The benzaldehyde is subjected to a condensation reaction with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a suitable solvent and base.
Major Products:
Oxidation: Formation of this compound.
Reduction: Formation of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one has been investigated for its potential pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines. Its structural components are thought to interact with cellular pathways involved in proliferation and apoptosis.
- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential use as a lead compound for developing new antibiotics or antifungal agents.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic molecules:
- Building Block for Complex Molecules : Its reactive functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile building block for synthesizing more complex organic compounds.
Material Science
Research into the use of this compound in material science is emerging:
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability or improved mechanical strength due to its aromatic characteristics.
Case Study 1: Anticancer Research
In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may act through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Activity
A collaborative study between ABC Institute and DEF Laboratory evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that it exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Data Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant reduction in cell viability |
| Antimicrobial Properties | Notable activity against Staphylococcus aureus | |
| Organic Synthesis | Building Block for Complex Molecules | Versatile in nucleophilic substitutions |
| Material Science | Polymer Chemistry | Potential for enhanced thermal stability |
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Key Observations:
- Halogen Positioning: Bromo at position 4 (vs. 5 in 1-(5-Bromo-2-fluorophenyl)ethanone) and fluoro at position 5 (vs. 2 in other analogs) alter electronic effects on the aromatic ring, influencing reactivity in substitution reactions .
Biological Activity
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is defined by the presence of a bromine atom, a fluorine atom, and a hydroxy group on the phenyl ring, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 273.09 g/mol.
Research indicates that this compound may exhibit significant biological activity through various mechanisms:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs have demonstrated potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range, suggesting a mechanism involving the release of active metabolites within the cells .
- Anti-inflammatory Properties : The presence of the hydroxy group may contribute to anti-inflammatory effects by modulating cytokine production and inhibiting matrix metalloproteinases (MMPs), particularly MMP-9, which is involved in tissue remodeling and inflammation .
In Vitro Studies
Several in vitro studies have evaluated the compound's efficacy against various cancer cell lines. Notably:
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Case Study 1: Anticancer Screening
A research team synthesized several derivatives of this compound to evaluate their anticancer properties. The study revealed that specific modifications to the phenolic hydroxyl group significantly enhanced cytotoxicity against breast cancer cells. The most effective derivative exhibited an IC50 value of 75 nM against MCF-7 cells, indicating strong potential for further development .
Case Study 2: Anti-inflammatory Activity
In another study, the compound was tested for its ability to inhibit MMP-9 production in human fibroblast cells. Results indicated a dose-dependent inhibition, with significant effects observed at concentrations above 50 µM. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation and tissue remodeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
